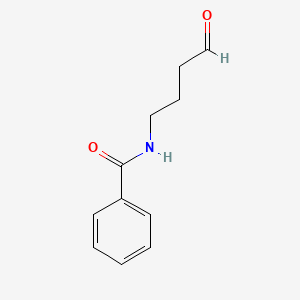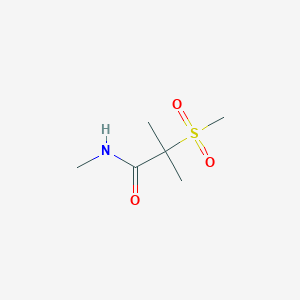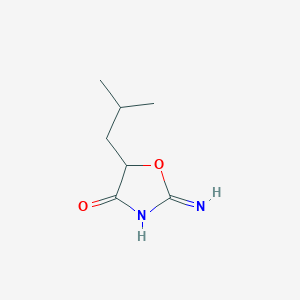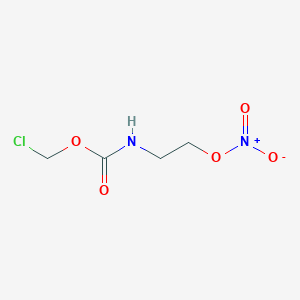
N-(4-oxo-butyl)-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-oxo-butyl)-benzamide: is an organic compound with the molecular formula C₁₁H₁₃NO₂ It is a derivative of benzamide, where the amide nitrogen is bonded to a 4-oxobutyl group
準備方法
Synthetic Routes and Reaction Conditions:
Direct Condensation: One common method for synthesizing N-(4-oxo-butyl)-benzamide involves the direct condensation of benzoic acid and 4-aminobutanal.
Amidation of Benzoin: Another method involves the electrochemical synthesis and subsequent amidation of benzoin.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield, cost, and environmental impact. The use of green chemistry principles, such as employing reusable catalysts and minimizing waste, is often emphasized .
化学反応の分析
Types of Reactions:
Oxidation: N-(4-oxo-butyl)-benzamide can undergo oxidation reactions, particularly at the 4-oxobutyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the carbonyl group in the 4-oxobutyl chain can yield alcohol derivatives.
Substitution: The benzamide moiety can participate in various substitution reactions, such as nucleophilic acyl substitution, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
Chemistry: N-(4-oxo-butyl)-benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, benzamide derivatives, including this compound, are explored for their potential therapeutic properties. They may exhibit activities such as antimicrobial, antioxidant, and anti-inflammatory effects .
Industry: Benzamide compounds are used in the production of polymers, resins, and other materials. They also find applications in the paper and plastic industries due to their chemical stability and reactivity .
作用機序
The mechanism of action of N-(4-oxo-butyl)-benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include inhibition or activation of specific biochemical processes .
類似化合物との比較
- N-(4-oxo-butyl)-benzamide
- N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
Comparison: this compound is unique due to the presence of the 4-oxobutyl group, which imparts distinct chemical properties and reactivity. Compared to other benzamide derivatives, it may exhibit different biological activities and industrial applications due to this structural variation .
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
N-(4-oxobutyl)benzamide |
InChI |
InChI=1S/C11H13NO2/c13-9-5-4-8-12-11(14)10-6-2-1-3-7-10/h1-3,6-7,9H,4-5,8H2,(H,12,14) |
InChIキー |
GCTNWLFHIKQTOQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NCCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(4,6-Dichloro-[1,3,5]triazin-2-ylamino)-cyclohexanol](/img/structure/B8379924.png)


![[3-(2-Fluoroethoxymethyl)-5-methoxyphenyl]methanol](/img/structure/B8379955.png)


![Morpholine, 4-[[5-(tributylstannyl)-2-pyridinyl]methyl]-](/img/structure/B8379983.png)



